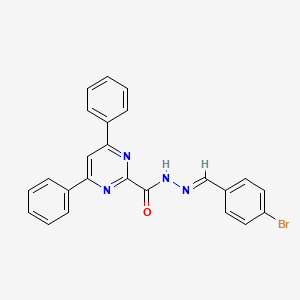

![molecular formula C14H10BrF3N2O2S B5525157 4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

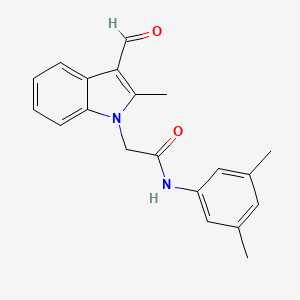

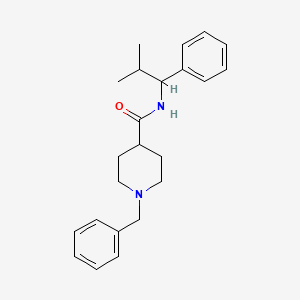

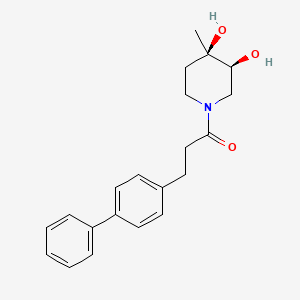

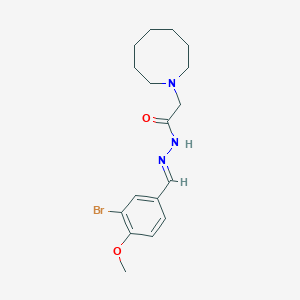

The synthesis of (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide and related compounds involves condensation procedures that yield these compounds in good crystalline form. These procedures are generally straightforward, utilizing readily available starting materials such as 4-Bromobenzaldehyde and benzenesulphonylhydrazine, leading to the desired product with good yield. The synthesized compounds are characterized by a range of spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and UV–Vis, ensuring their correct structure and purity (Hussain et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been detailed through X-ray crystallography and other analytical techniques. The structure is characterized by specific geometric configurations and intermolecular interactions, such as hydrogen bonds and π-π interactions, which contribute to the stability of the crystal structure. The molecules exhibit planar conformations and are involved in extensive hydrogen bonding, forming slab-like networks or undulating two-dimensional networks in the crystal lattice (Subashini et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to the presence of reactive functional groups. The bromo and sulfonylhydrazide groups allow for further functionalization through substitution reactions, enabling the synthesis of a wide range of derivatives with potential applications in sensor technology, especially for metal ion detection. The chemical reactivity is also influenced by the electronic properties of the molecule, as evidenced by studies on electron donation and withdrawal effects (Hussain et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are closely tied to their molecular structure. The planarity of the molecules and the presence of intermolecular interactions significantly impact their physical stability and solubility in various solvents. These properties are essential for their application in material science and analytical chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the potential applications of these compounds. Their ability to act as ligands for metal ions or participate in the formation of complex structures with other organic or inorganic entities highlights their versatility in chemical synthesis and materials science.

References

Wissenschaftliche Forschungsanwendungen

Environmental Sensor Development

A study by Hussain et al. (2020) highlights the synthesis and characterization of (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide and its application as a sensor for chromium ion detection in environmental samples. The compound was prepared using a simple condensation method, yielding a selective sensor for Cr3+ ions with satisfactory results in real-world environmental samples. The sensor exhibited high sensitivity and low detection limits, making it a valuable tool for monitoring chromium levels in the environment (Hussain et al., 2020).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base, demonstrating high singlet oxygen quantum yield. This compound's properties, including good fluorescence and appropriate photodegradation quantum yield, make it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. Its remarkable potential for cancer treatment applications underscores the importance of developing new compounds with enhanced photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Siddiqui et al. (2010) explored the anticonvulsant activity of 4-thiazolidinones bearing a sulfonamide group derived from 5-bromo-2-methoxy-N’-[(1E)-arylmethylene/arylethylidene]benzenesulfonohydrazides. The study found that several compounds exhibited significant activity against MES and scPTZ seizure models, with certain derivatives showing promise as leads for further anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Bromoamidation of Unactivated Olefins

Yu et al. (2015) developed a catalyst-free and metal-free method for the bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide. This methodology is applicable to a wide range of olefins, highlighting the versatility of sulfonamide derivatives in synthetic organic chemistry (Yu, Chen, Cheng, & Yeung, 2015).

Eigenschaften

IUPAC Name |

4-bromo-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3N2O2S/c15-11-5-7-12(8-6-11)23(21,22)20-19-9-10-3-1-2-4-13(10)14(16,17)18/h1-9,20H/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUWVJDHRVPIM-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)